

# Technical Monograph: 4-Chloro-3-fluorobenzenepropanal

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## Compound of Interest

**Compound Name:** 3-(4-CHLORO-3-FLUOROPHENYL)PROPANAL

**CAS No.:** 1057671-10-9

**Cat. No.:** B2604253

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## Advanced Synthesis, Reactivity Profile, and Pharmaceutical Applications

### Chemical Identity & Structural Analysis[1]

4-Chloro-3-fluorobenzenepropanal (IUPAC: **3-(4-chloro-3-fluorophenyl)propanal**) represents a specialized halogenated hydrocinnamaldehyde derivative. In modern medicinal chemistry, this scaffold serves as a critical "linker-tail" motif, particularly in the design of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists where metabolic stability and lipophilic tuning are paramount.

### Structural Specifications

Property	Specification
IUPAC Name	3-(4-chloro-3-fluorophenyl)propanal
Common Name	4-Chloro-3-fluorohydrocinnamaldehyde
Molecular Formula	C <sub>9</sub> H <sub>8</sub> ClFO
Molecular Weight	200.62 g/mol
CAS Number	Not widely listed; Analogous to Alcohol 1057671-57-4
Predicted LogP	2.8 ± 0.4 (Lipophilic)
H-Bond Donors/Acceptors	0 / 2
Rotatable Bonds	3

## Electronic & Conformational Logic

The juxtaposition of the chlorine (C-4) and fluorine (C-3) atoms creates a unique electronic environment:

- **Metabolic Blockade:** The C-4 chlorine atom effectively blocks para-hydroxylation, a common metabolic clearance pathway for phenyl-alkyl drugs (CYP450 mediated).
- **Electronic Tuning:** The C-3 fluorine exerts a strong inductive electron-withdrawing effect (-I) without adding significant steric bulk (Van der Waals radius: F ≈ 1.47 Å vs H ≈ 1.20 Å), slightly increasing the acidity of the benzylic protons and modulating the lipophilicity of the phenyl ring.
- **Aldehyde Reactivity:** The propanal chain places the reactive carbonyl three carbons away from the ring, isolating it from direct resonance effects of the halogens, thereby maintaining standard aliphatic aldehyde reactivity (susceptible to nucleophilic attack and oxidation).

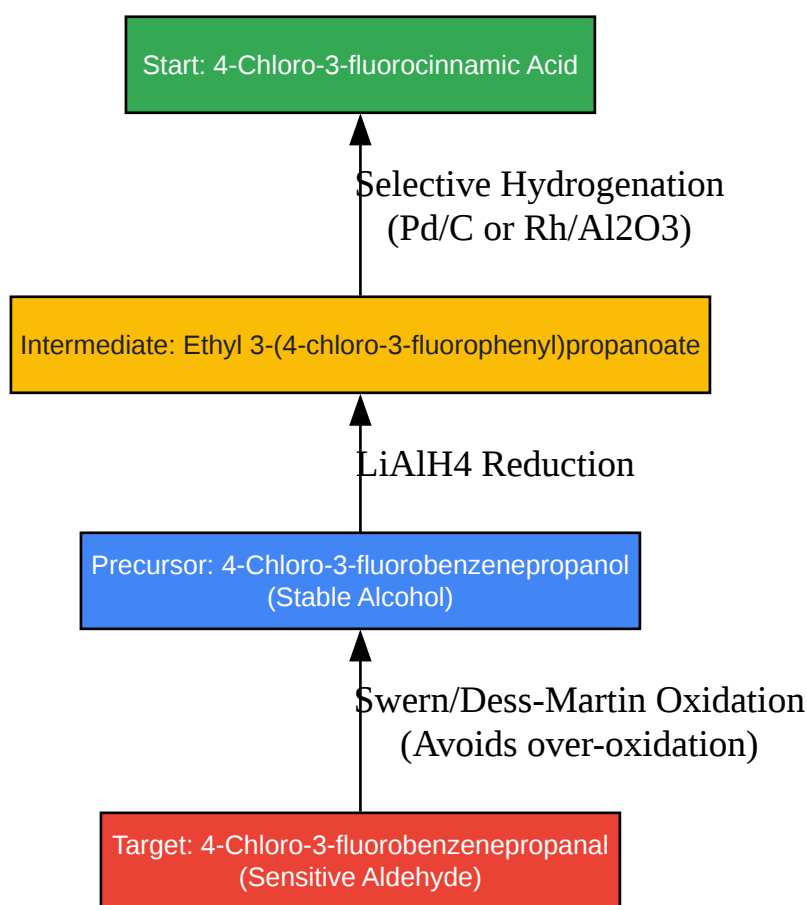
## Strategic Synthesis & Process Optimization

Direct commercial sourcing of the aldehyde is often plagued by purity issues due to oxidation (forming the corresponding benzenepropanoic acid). Therefore, in-situ generation or fresh

synthesis from the stable alcohol precursor is the industry standard for high-reliability applications.

## Retrosynthetic Analysis (Graphviz)

The most robust route avoids direct reduction of conjugated cinnamaldehydes (which risks over-reduction or dehalogenation) and instead utilizes the oxidation of the saturated alcohol.



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Figure 1: Retrosynthetic strategy prioritizing the stable alcohol intermediate to ensure aldehyde purity at the point of use.

## Recommended Protocol: Parikh-Doering Oxidation

While Swern oxidation is standard, the Parikh-Doering method ( $\text{SO}_3 \cdot \text{Pyridine}$ ) is preferred for this substrate in process chemistry due to milder conditions ( $0^\circ\text{C}$  to RT) and easier scale-up compared to the cryogenic requirements of Swern ( $-78^\circ\text{C}$ ).

## Reagents:

- Substrate: 3-(4-chloro-3-fluorophenyl)propan-1-ol (1.0 equiv)
- Oxidant: Sulfur trioxide pyridine complex (SO<sub>3</sub>·Py, 3.0 equiv)
- Base: Diisopropylethylamine (DIPEA, 6.0 equiv)
- Solvent: DMSO / Dichloromethane (1:4 v/v)

## Step-by-Step Methodology:

- Preparation: Dissolve 3-(4-chloro-3-fluorophenyl)propan-1-ol (10 mmol) in anhydrous CH<sub>2</sub>Cl<sub>2</sub> (40 mL) and DMSO (10 mL) under N<sub>2</sub> atmosphere.
- Activation: Cool the solution to 0°C. Add DIPEA (60 mmol) dropwise.
- Oxidation: Add SO<sub>3</sub>·Py complex (30 mmol) in small portions over 15 minutes. The reaction is exothermic; maintain internal temperature <10°C.
- Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol (R<sub>f</sub> ~0.2) should disappear, converting to the aldehyde (R<sub>f</sub> ~0.6).
- Quench: Quench with saturated aqueous NH<sub>4</sub>Cl (50 mL).
- Extraction: Extract with CH<sub>2</sub>Cl<sub>2</sub> (3 x 30 mL). Wash combined organics with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo.
- Purification: Flash chromatography on silica gel (eluent: 5-10% EtOAc in Hexanes). Note: Aldehydes oxidize on silica; minimize column time.

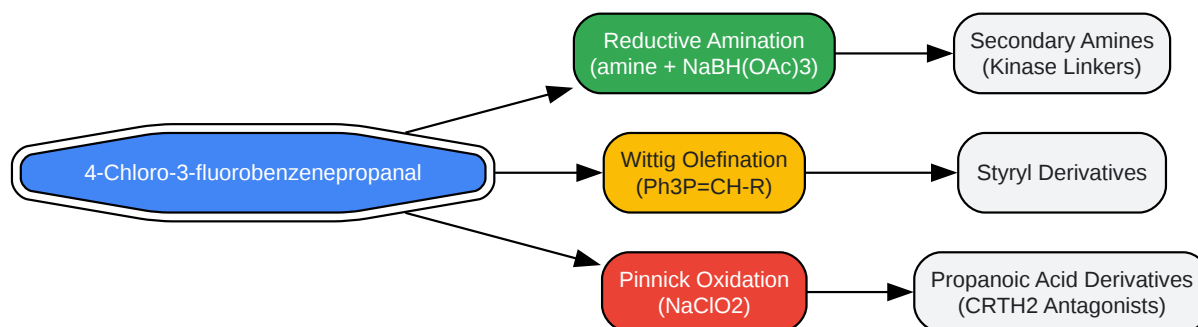
## Self-Validating Checkpoint:

- <sup>1</sup>H NMR (CDCl<sub>3</sub>): Look for the diagnostic triplet aldehyde proton at δ 9.8 ppm (t, J=1.5 Hz). The methylene protons α to the carbonyl should appear as a multiplet around δ 2.8 ppm.

## Reactivity Profile in Drug Discovery[2]

The 4-chloro-3-fluorobenzene propanal scaffold is primarily utilized as a "warhead delivery system" or a lipophilic linker.

## Functionalization Pathways



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Figure 2: Divergent synthesis pathways. The Reductive Amination route is the most common entry point for medicinal chemistry libraries.

## Case Study: Reductive Amination

The most frequent application is coupling this aldehyde with piperidines or piperazines to form receptor ligands.

- Mechanism: Formation of an iminium ion intermediate followed by reduction.
- Critical Parameter: Use Sodium Triacetoxyborohydride (STAB) in DCE/AcOH. STAB is mild enough to reduce the imine without reducing the aldehyde (chemoselectivity) or dehalogenating the aromatic ring.

## Handling, Stability & Safety (SDS Summary)

As a halogenated aldehyde, this compound requires specific handling protocols to maintain integrity and ensure safety.[1]

Hazard Class	Risk Description	Mitigation Strategy
Stability	Air-sensitive (Auto-oxidation)	Store under Argon/Nitrogen at -20°C.
Acute Toxicity	Irritant (Skin/Eye/Respiratory)	Use fume hood. Wear nitrile gloves and safety glasses.
Reactivity	Incompatible with strong oxidizers/bases	Avoid contact with peroxides or caustic bases.

Storage Protocol: If the aldehyde must be stored for >24 hours, it is recommended to store it as the sodium bisulfite adduct (solid), which can be reverted to the free aldehyde by treatment with mild base (NaHCO<sub>3</sub>) immediately prior to use.

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